molecular formula C29H28N2O4S B296942 N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide

N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B296942
M. Wt: 500.6 g/mol
InChI Key: XKELTGKZBNKIHF-UHFFFAOYSA-N
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Description

N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as BMS-582949, is a small molecule inhibitor that targets the receptor tyrosine kinase fibroblast growth factor receptor 4 (FGFR4). FGFR4 is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. BMS-582949 has been studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide inhibits FGFR4 by binding to the ATP-binding pocket of the receptor. This prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. In addition to its effects on FGFR4, N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit other receptor tyrosine kinases, including FGFR1 and FGFR3, at higher concentrations.
Biochemical and Physiological Effects
N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition, N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to decrease the expression of genes involved in angiogenesis and inflammation, which are important processes in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide is its selectivity for FGFR4, which is overexpressed in many types of cancer. This allows for targeted inhibition of cancer cells while sparing normal cells. However, one limitation of N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide. One area of interest is the development of more potent and selective FGFR4 inhibitors. In addition, N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide could be studied in combination with other targeted therapies or chemotherapy to enhance its efficacy. Finally, N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide could be studied in the context of personalized medicine, where patients are selected for treatment based on the molecular characteristics of their tumors.

Synthesis Methods

The synthesis of N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has been described in several publications. The general approach involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxy-5-methylaniline to form the corresponding sulfonamide. This intermediate is then coupled with N-[1,1'-biphenyl]-2-yl-2-chloroacetamide using a palladium-catalyzed coupling reaction to yield N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide.

Scientific Research Applications

N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has been studied extensively in preclinical models of cancer, including hepatocellular carcinoma, breast cancer, and lung cancer. In these studies, N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit tumor growth and metastasis, and to sensitize tumor cells to chemotherapy and radiation therapy.

properties

Molecular Formula

C29H28N2O4S

Molecular Weight

500.6 g/mol

IUPAC Name

2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C29H28N2O4S/c1-21-13-16-24(17-14-21)36(33,34)31(27-19-22(2)15-18-28(27)35-3)20-29(32)30-26-12-8-7-11-25(26)23-9-5-4-6-10-23/h4-19H,20H2,1-3H3,(H,30,32)

InChI Key

XKELTGKZBNKIHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=C(C=CC(=C4)C)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=C(C=CC(=C4)C)OC

Origin of Product

United States

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